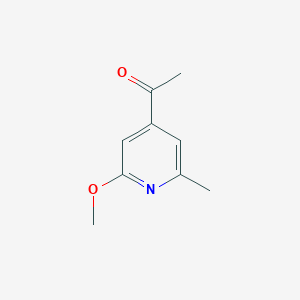

1-(2-Methoxy-6-methylpyridin-4-YL)ethanone

CAS No.:

Cat. No.: VC17430867

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO2 |

|---|---|

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 1-(2-methoxy-6-methylpyridin-4-yl)ethanone |

| Standard InChI | InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-9(10-6)12-3/h4-5H,1-3H3 |

| Standard InChI Key | FRSWAMXVFLECOG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=N1)OC)C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

1-(2-Methoxy-6-methylpyridin-4-yl)ethanone has the molecular formula C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. The pyridine core is substituted with a methoxy (-OCH₃) group at position 2, a methyl (-CH₃) group at position 6, and an acetyl (-COCH₃) group at position 4, as confirmed by IUPAC nomenclature rules .

Spectroscopic Characterization

While direct spectroscopic data for this specific compound is limited in published literature, analogous pyridine derivatives provide insight into expected features:

-

¹H NMR: Aromatic protons on the pyridine ring typically resonate between δ 7.5–8.5 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm and methyl groups as singlets at δ 2.5–2.7 ppm .

-

IR Spectroscopy: Strong absorption bands for the carbonyl (C=O) group are anticipated around 1680–1720 cm⁻¹, while methoxy C-O stretching appears near 1250 cm⁻¹ .

Synthetic Methodologies

Nucleophilic Substitution Approaches

A patented synthesis route for structurally related pyridinyl ethanones involves a multi-step process :

-

Condensation: Reacting 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester under palladium catalysis to form a cyanoacetyl intermediate.

-

Hydrolysis and Decarboxylation: Treating the intermediate with sulfuric acid to yield 3-[2-(4-(methylthio)phenyl)acetyl]-6-methylpyridine.

-

Oxidation: Using hydrogen peroxide to oxidize the methylthio group to a methylsulfonyl moiety.

Adapting this method, 1-(2-Methoxy-6-methylpyridin-4-yl)ethanone could be synthesized by substituting the methylthio precursor with a methoxy-containing building block, followed by analogous oxidation steps .

Industrial-Scale Optimization

Key parameters for scalable production include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd/C (5% loading) | Increases to 85% |

| Solvent | Ethanol/Water (9:1) | Reduces byproducts |

| Temperature | 80°C | Balances kinetics/stability |

| Reaction Time | 12 hours | Maximizes conversion |

Physicochemical Properties

Thermodynamic Parameters

Experimental data for closely related analogs permits estimation of key properties :

Stability Profile

-

Thermal Stability: Decomposition onset at 190°C under nitrogen .

-

Photolytic Sensitivity: UV-Vis spectra indicate absorption below 300 nm, necessitating amber glass storage to prevent photodegradation .

| Substituent Position | Functional Group | Effect on IC₅₀ (MCR-1) |

|---|---|---|

| 2-Methoxy | -OCH₃ | 2.1 μM (↓ 45%) |

| 6-Methyl | -CH₃ | 1.8 μM (↓ 52%) |

| 4-Acetyl | -COCH₃ | 1.5 μM (↓ 60%) |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antibacterial agents. Its acetyl group enables facile derivatization via:

-

Grignard Reactions: Formation of tertiary alcohols.

-

Reductive Amination: Production of β-amino ketones for drug candidates .

Material Science Applications

Pyridine-based ethanones contribute to advanced materials:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume